molecular formula C21H42O B3049931 2-Heneicosanone CAS No. 22589-04-4

2-Heneicosanone

Cat. No.: B3049931
CAS No.: 22589-04-4
M. Wt: 310.6 g/mol
InChI Key: VUVUIDMZOWHIIJ-UHFFFAOYSA-N
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Description

2-Heneicosanone is an organic compound with the molecular formula C21H42O It is a long-chain ketone, specifically a 21-carbon chain with a ketone functional group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heneicosanone can be synthesized through a multi-step process involving the reaction of 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol. The reaction is catalyzed by 18-crown-6, a phase transfer catalyst. The product, this compound, is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain n-heneicosane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Heneicosanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

2-Heneicosanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Studied for its potential role in biological systems and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-heneicosanone involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Undecanone: A shorter chain ketone with similar chemical properties.

    2-Tridecanone: Another long-chain ketone with comparable reactivity.

    2-Pentadecanone: A ketone with a 15-carbon chain, similar in structure and function.

Uniqueness of 2-Heneicosanone: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its specific structure allows for unique interactions and applications that are not possible with shorter chain ketones.

Properties

IUPAC Name

henicosan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)22/h3-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVUIDMZOWHIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336189
Record name 2-Heneicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22589-04-4
Record name 2-Heneicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L two-necked round bottom flask equipped with water condenser, calcium chloride guard tube and mechanical stirrer, 100 g of 2,4-pentanedione, 600 g of 1-bromooctadecane, 10 g of 18-crown-6, anhydrous potassium carbonate 125 g and 550 ml of absolute ethanol were added with stirring. The mixture was refluxed at 95° C. with continuous stirring for 24 hrs, after refluxing at the said temperature, the mixture was cooled to ambient temperature (25° C.), 550 ml of water was added to it and the 2-heneicosanone was extracted with dichloromethane from the mixture. On distillation of dichloromethane, 2-heneicosanone was obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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